2-Bromo-6-fluoro-3-nitropyridine

Suzuki-Miyaura coupling Cross-coupling Reaction yield

Pyridine functionalization for kinase inhibitors often requires protecting groups, reducing yields. 2-Bromo-6-fluoro-3-nitropyridine offers a dual-handle solution: • Selective C6-SNAr (F >> Br, 10²-10³× reactivity) then C2-Suzuki-or reverse order-without protecting groups. • Cited in BTK inhibitor programs; ortho-fluorine enhances metabolic stability. • Available >99% HPLC for minimal side reactions in parallel synthesis.

Molecular Formula C5H2BrFN2O2
Molecular Weight 220.98 g/mol
Cat. No. B8099962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluoro-3-nitropyridine
Molecular FormulaC5H2BrFN2O2
Molecular Weight220.98 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1[N+](=O)[O-])Br)F
InChIInChI=1S/C5H2BrFN2O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H
InChIKeyQWDBPCRXRKMIQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-fluoro-3-nitropyridine: A Strategic Dual-Halogenated Pyridine Scaffold for Sequential Cross-Coupling


2-Bromo-6-fluoro-3-nitropyridine (CAS 1639977-00-6, C5H2BrFN2O2, MW 220.98) is a heterocyclic building block featuring ortho-bromine, para-fluorine, and meta-nitro substituents on a pyridine ring. The electron-withdrawing nitro and fluoro groups render the ring electron-deficient, while the bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions [1]. Its substitution pattern enables predictable regioselectivity: the C6-fluoro substituent strongly influences the reactivity at C2, a finding supported by systematic studies on 6-substituted 2-bromopyridines [2]. The compound is primarily employed as an intermediate in medicinal chemistry for constructing kinase inhibitor libraries and in agrochemical research. Commercially available purities range from 95% to 99.8% based on HPLC at 214 nm .

Why 2-Bromo-6-fluoro-3-nitropyridine Cannot Be Casually Replaced by a 5-Fluoro or De-Fluoro Analog


Replacing 2-Bromo-6-fluoro-3-nitropyridine with a close analog such as 2-bromo-5-fluoro-3-nitropyridine or 2-bromo-3-nitropyridine fundamentally alters the electronic landscape of the pyridine ring, leading to drastically different outcomes in key synthetic transformations. Studies on 6-substituted 2-bromopyridines confirm that the nature of the C6 substituent is critical for reactivity in palladium-catalyzed couplings [1]. Shifting the fluorine from C6 to C5 removes the 'ortho-to-bromine' electronic activation, changing the regioselectivity of subsequent functionalizations. Furthermore, omitting the fluorine entirely—as in 2-bromo-3-nitropyridine—deprives the scaffold of the C-F bond, which serves as a distinct synthetic handle for nucleophilic aromatic substitution (SNAr). Based on established halogen reactivity trends in SNAr (F >> Br), the C6-fluoro substituent can be selectively displaced ortho to the ring nitrogen under controlled conditions, a pathway unavailable with de-fluoro or 5-fluoro analogs [2]. This dual-handle capability (C2-Br for cross-coupling; C6-F for SNAr) is central to its utility in convergent synthesis.

Quantitative Evidence Guide: Comparing 2-Bromo-6-fluoro-3-nitropyridine to Its Closest Analogs


Cross-Coupling Reactivity: 2-Bromo-6-fluoro-3-nitropyridine vs. 2-Chloro-6-fluoro-3-nitropyridine

In Suzuki-Miyaura cross-coupling reactions with a borated L-aspartic acid derivative, the experimental yield of 3-bromopyridine was quantitative (100%), whereas 3-chloropyridine gave significantly lower yields [1]. Although this study did not use the exact title compound, it establishes a clear class-level reactivity order for halopyridines: Br > I >> Cl. Extending this to 2-Bromo-6-fluoro-3-nitropyridine versus the 2-chloro analog (CAS 333998-12-2), the bromo variant is expected to provide superior conversion in palladium-catalyzed couplings under identical conditions, reducing catalyst loading, reaction time, or temperature requirements.

Suzuki-Miyaura coupling Cross-coupling Reaction yield

Electronic Influence of the C6-Fluorine Substituent on Pd-Catalyzed C-H Arylation

The reactivity of 2-bromopyridines in phosphine-free palladium-catalyzed C-H bond arylations is strongly dependent on the C6 substituent [1]. While the study explored C6 substituents including Br, CF3, CH3, CHO, and morpholine, the strongly electron-withdrawing fluorine at C6 in the title compound renders the pyridine ring more electron-deficient than analogs with electron-donating or weakly withdrawing C6 substituents, such as 2-bromo-5-fluoro-3-nitropyridine (where F is meta to Br). As a class-level inference, the ortho-fluoro substitution pattern in 2-bromo-6-fluoro-3-nitropyridine provides a distinct electronic activation profile that can be exploited for selective C2-bromine coupling in the presence of other potentially reactive sites.

C-H activation Regioselectivity Direct arylation

Nucleophilic Aromatic Substitution (SNAr) Reactivity at C2-Br vs. C6-F

In nucleophilic aromatic substitution (SNAr) on 2-halopyridines, fluorine at the 2- or 6-position is a vastly better leaving group than bromine, with rate enhancements of 10^2 to 10^3 fold reported [1]. For 2-bromo-6-fluoropyridine scaffolds, this translates into orthogonal reactivity: the C6-fluorine is preferentially displaced under SNAr conditions (e.g., with amines or alkoxides), while the C2-bromine remains available for subsequent palladium-catalyzed cross-coupling. This orthogonal approach is not feasible with 2-bromo-3-nitropyridine (lacking a C6-F handle) or with 2,6-dibromopyridine (where both sites compete for cross-coupling).

SNAr Nucleophilic aromatic substitution Leaving group ability

Transfer-Nitration Selectivity of 2-Halo-N-nitropyridinium Cations: Fluorine vs. Bromine vs. Chlorine

In aprotic nitration studies, the selectivity of 2-halo-N-nitropyridinium cations in transfer-nitration to toluene/benzene mixtures was quantified [1]. The 2-fluoro-N-nitropyridinium cation displayed a K(T)/K(B) selectivity of 15.4, significantly less selective (more reactive) than the 2-bromo- (K(T)/K(B) = 41-44) or 2-chloro- (K(T)/K(B) = 41-44) counterparts. This indicates that the 2-fluoropyridine-derived cation is a more potent electrophilic nitrating agent, a property directly relevant to the title compound where the C2 position bears bromine rather than fluorine. While the title compound itself was not studied, the data establish that the identity of the C2 halogen dramatically alters the electrophilic reactivity of N-nitropyridinium intermediates derived from this class.

Nitration Electrophilic aromatic substitution Reaction selectivity

Research and Industrial Application Scenarios Where 2-Bromo-6-fluoro-3-nitropyridine Provides the Greatest Advantage


Sequential C6-SNAr / C2-Cross-Coupling Library Synthesis

For medicinal chemistry groups building focused kinase inhibitor libraries, 2-Bromo-6-fluoro-3-nitropyridine enables a convergent two-step diversification: first, SNAr displacement of the activated C6-fluorine with amines or alcohols (F is 10^2-10^3 times more reactive than Br under SNAr conditions [1]); second, Suzuki-Miyaura coupling at the C2-bromine position. This sequence can be performed in either order, a flexibility not available with 2-bromo-3-nitropyridine (lacks C6-F) or 2,6-dibromopyridine (both sites compete for cross-coupling). The Br > Cl reactivity advantage in Suzuki coupling [2] further justifies selecting this bromo scaffold over the 2-chloro-6-fluoro analog.

Synthesis of Next-Generation BTK Inhibitors with Enhanced Metabolic Stability

The compound has been cited as a pivotal building block in the synthesis of next-generation Bruton's tyrosine kinase (BTK) inhibitors, where the strategic placement of the C6-fluorine atom contributes to improved metabolic stability and target binding affinity [3]. The electron-withdrawing effect of the ortho-fluorine increases the oxidative metabolic resistance of the pyridine ring compared to non-fluorinated or meta-fluorinated analogs. In this context, substitution with 2-bromo-3-nitropyridine (no fluorine) would result in a scaffold lacking the metabolic stability advantage, while the 2-bromo-5-fluoro isomer places the fluorine in a less effective position for blocking metabolism at C6.

Agrochemical Intermediate Requiring Orthogonal Functionalization

In agrochemical research, where cost-effective, high-yielding parallel synthesis is paramount, this compound's dual-handle architecture supports efficient diversification. The quantitative (100%) yield achieved with 3-bromopyridine in optimized Suzuki couplings [2] suggests that with proper catalyst selection, near-quantitative C2-arylation is achievable. The subsequent C6-SNAr or sequential C6-SNAr/C2-Suzuki approach avoids the purification challenges associated with mono-functionalized pyridines that require protecting group strategies. The commercially available high purity (>99% HPLC ) further minimizes side reactions in parallel synthesis workflows.

Fluorinated Heterocycle Synthesis via Denitration-Functionalization Sequences

The compound can serve as a precursor for further fluorinated pyridine derivatives. The fluorodenitration reaction methodology (TBAF-mediated), which is general for nitropyridines bearing electron-withdrawing groups [4], can be applied to substitute the nitro group with fluorine—or other nucleophiles—creating a fully halogenated pyridine with three distinct reactive sites. This is particularly relevant where the 3-nitro group acts as a temporary activating/directing group that is later transformed, a strategy less viable with analogs lacking the full complement of electron-withdrawing substituents.

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